molecular formula C26H22N6O2 B2887255 (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 356569-76-1

(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2887255
CAS RN: 356569-76-1
M. Wt: 450.502
InChI Key: UFBCBQQPFSWGKZ-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent

This compound has shown promise as an antimicrobial agent. Its structure suggests that it could interfere with the growth and replication of bacteria and other microorganisms. This application is particularly relevant in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Anti-inflammatory Properties

Due to the presence of the pyrazolone moiety, which is known for its anti-inflammatory properties, this compound could be used in the treatment of inflammation-related conditions. It could potentially inhibit the synthesis of pro-inflammatory cytokines .

Antitumor Activity

The structural complexity and the presence of multiple phenyl groups might allow this compound to interact with various biological targets, making it a candidate for antitumor drug development. It could be designed to target specific pathways involved in cancer cell proliferation .

Antidiabetic Potential

Compounds with a pyrazolone base have been associated with antidiabetic effects. This compound could be explored for its potential to modulate blood glucose levels and improve insulin sensitivity .

Antihistaminic Use

Given the structural similarities to known antihistamines, this compound could be investigated for its efficacy in reducing allergic reactions by blocking histamine receptors .

Antiulcer Applications

The pyrazolone derivatives are also known for their gastroprotective effects. This compound could be studied for its ability to reduce gastric acid secretion or protect the gastric mucosa, which is beneficial in treating ulcers .

Antiviral Capabilities

The compound’s ability to be modified could allow it to mimic or interfere with viral components, thereby inhibiting viral replication. This application is crucial in the ongoing fight against emerging viral diseases .

Antioxidant Properties

The multiple aromatic rings present in the compound suggest that it could act as a free radical scavenger. This antioxidant property is valuable in preventing oxidative stress-related diseases .

properties

IUPAC Name

1,5-dimethyl-4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2/c1-18-22(26(34)32(30(18)2)21-16-10-5-11-17-21)27-28-24-23(19-12-6-3-7-13-19)29-31(25(24)33)20-14-8-4-9-15-20/h3-17,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEGDLIGIUYZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one

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